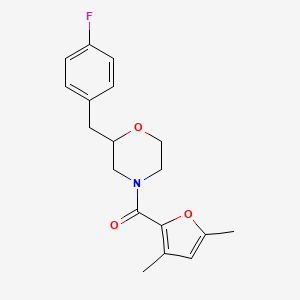
4-(3,5-dimethyl-2-furoyl)-2-(4-fluorobenzyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-dimethyl-2-furoyl)-2-(4-fluorobenzyl)morpholine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as DMFM, and it has been synthesized using several methods. The purpose of
Aplicaciones Científicas De Investigación
The potential applications of 4-(3,5-dimethyl-2-furoyl)-2-(4-fluorobenzyl)morpholine in scientific research are diverse. This compound has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. It has also been studied for its potential use as a diagnostic tool in imaging studies due to its fluorescent properties. Additionally, this compound has been studied for its potential use in cancer research as a chemotherapeutic agent.
Mecanismo De Acción
The mechanism of action of 4-(3,5-dimethyl-2-furoyl)-2-(4-fluorobenzyl)morpholine is not fully understood. However, it is known to interact with specific receptors in the brain and nervous system, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 4-(3,5-dimethyl-2-furoyl)-2-(4-fluorobenzyl)morpholine has several biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may be responsible for its potential use as a treatment for Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(3,5-dimethyl-2-furoyl)-2-(4-fluorobenzyl)morpholine in lab experiments is its ability to cross the blood-brain barrier, which allows for the study of its effects on the brain and nervous system. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-(3,5-dimethyl-2-furoyl)-2-(4-fluorobenzyl)morpholine. One potential direction is the study of its potential use as a treatment for neurodegenerative diseases such as Alzheimer's disease. Another potential direction is the study of its potential use in the treatment of cancer as a chemotherapeutic agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic effects.
Métodos De Síntesis
The synthesis of 4-(3,5-dimethyl-2-furoyl)-2-(4-fluorobenzyl)morpholine has been achieved using several methods. One of the most common methods involves the reaction of 3,5-dimethylfuroic acid with 4-fluorobenzylamine to form the intermediate product, which is then reacted with morpholine to form the final product. Another method involves the reaction of 4-fluorobenzylamine with 3,5-dimethyl-2-furoyl chloride in the presence of a base to form the intermediate product, which is then reacted with morpholine to form the final product.
Propiedades
IUPAC Name |
(3,5-dimethylfuran-2-yl)-[2-[(4-fluorophenyl)methyl]morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3/c1-12-9-13(2)23-17(12)18(21)20-7-8-22-16(11-20)10-14-3-5-15(19)6-4-14/h3-6,9,16H,7-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMONUQCKDSGTBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C(=O)N2CCOC(C2)CC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethyl-2-furoyl)-2-(4-fluorobenzyl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{acetyl[(4-methoxyphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B5978234.png)
![N-[2-(3-methylphenoxy)ethyl]-N'-phenylurea](/img/structure/B5978251.png)

![2-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5978259.png)
![N-cyclobutyl-5-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B5978261.png)
![ethyl 3-benzyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B5978268.png)
![N-methyl-N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]glycine](/img/structure/B5978272.png)
![N-(2-chlorobenzyl)-3-(1-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B5978277.png)
![octahydro-2H-quinolizin-1-ylmethyl [4-(trifluoromethyl)benzoyl]carbamate](/img/structure/B5978286.png)
![ethyl N-[(8-ethoxy-2-oxo-2H-chromen-3-yl)carbonyl]glycinate](/img/structure/B5978287.png)
![3-amino-5-[(2-hydroxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5978295.png)

![6-(3-methylbutyl)-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B5978303.png)
![6-chloro-N-{2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B5978322.png)